molecular formula C18H15F3N4O4 B2559765 N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2034255-60-0

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2559765
CAS No.: 2034255-60-0
M. Wt: 408.337
InChI Key: WONMOEBMLMOZRR-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that features a furan ring, a pyrazole ring, and a trifluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling with the ethanediamide backbone. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce pyrazolines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[4-(methoxy)phenyl]ethanediamide
  • N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide

Uniqueness

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such modifications can significantly influence biological activity and pharmacokinetics.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O4/c19-18(20,21)29-13-6-4-12(5-7-13)24-17(27)16(26)22-11-14(15-3-1-10-28-15)25-9-2-8-23-25/h1-10,14H,11H2,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONMOEBMLMOZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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